molecular formula C5H6Cl2N2O B11908508 2,4-Dichloropyridin-3-amine hydrate

2,4-Dichloropyridin-3-amine hydrate

Cat. No.: B11908508
M. Wt: 181.02 g/mol
InChI Key: MWLVXHBGFIHKEC-UHFFFAOYSA-N
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Description

2,4-Dichloropyridin-3-amine hydrate is a chemical compound with the molecular formula C5H4Cl2N2·H2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyridin-3-amine hydrate typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 150°C, depending on the specific reactants and desired yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyridin-3-amine hydrate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or hydroxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydration and Dehydration: The hydrate form can lose or gain water molecules under different environmental conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine oxides, and various pyridine derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloropyridin-3-amine hydrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloropyridin-3-amine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyridine: A precursor in the synthesis of 2,4-Dichloropyridin-3-amine hydrate.

    3-Aminopyridine: A related compound with similar structural features but different reactivity and applications.

    2,4-Dichloro-3-nitropyridine: Another derivative of pyridine with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and amine groups.

Properties

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181.02 g/mol

IUPAC Name

2,4-dichloropyridin-3-amine;hydrate

InChI

InChI=1S/C5H4Cl2N2.H2O/c6-3-1-2-9-5(7)4(3)8;/h1-2H,8H2;1H2

InChI Key

MWLVXHBGFIHKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)N)Cl.O

Origin of Product

United States

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